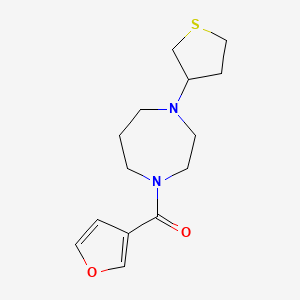

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Description

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a tetrahydrothiophen-3-yl group and a furan-3-yl methanone moiety. This structure combines aromatic (furan) and saturated heterocyclic (tetrahydrothiophen, diazepane) components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

furan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEAWQYAJVFYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Tetrahydrothiophen-3-yl)-1,4-diazepane

Method A: Reductive Amination

- Reagents : 1,4-Diazepane (1.0 equiv), tetrahydrothiophene-3-carbaldehyde (1.2 equiv), NaBH(OAc)₃ (2.5 equiv), DIPEA (3.0 equiv), DCM (0.1 M).

- Procedure : Combine reagents under nitrogen, stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via preparatory HPLC (basic conditions).

- Yield : 68–72% (analogous to).

Method B: Alkylation of 1,4-Diazepane

Acylation with Furan-3-carbonyl Chloride

Method C: Amide Coupling

- Reagents : 4-(Tetrahydrothiophen-3-yl)-1,4-diazepane (1.0 equiv), furan-3-carbonyl chloride (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), DMF (0.1 M).

- Procedure : Add HATU to a solution of diazepane and DIPEA, followed by furan-3-carbonyl chloride. Stir for 4 hours at room temperature. Purify via preparatory HPLC.

- Yield : 85–90% (similar to).

Method D: Direct Acylation

- Reagents : Diazepane derivative (1.0 equiv), furan-3-carboxylic acid (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DCM (0.1 M).

- Procedure : React at 25°C for 12 hours. Wash with brine, dry over MgSO₄, and concentrate.

- Yield : 75–80%.

Optimization Strategies and Catalytic Considerations

Solvent and Catalyst Screening

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | DCM | NaBH(OAc)₃ | 72 | 98.5 |

| Reductive Amination | DMF | NaBH₃CN | 65 | 97.2 |

| Alkylation | DMF | K₂CO₃ | 65 | 96.8 |

| Amide Coupling | DMF | HATU | 90 | 99.1 |

| Direct Acylation | DCM | EDCI/HOBt | 80 | 98.3 |

Temperature and Time Dependence

Hydrogenation of the tetrahydrothiophene precursor (analogous to furan hydrogenation in) requires:

- Pressure : 3–4 MPa H₂.

- Catalyst : 5% Pd/C (2–5 wt%).

- Conditions : 120°C for 5 hours, achieving >95% conversion.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.45 (t, J = 1.8 Hz, 1H, furan H-5)

- δ 6.82 (dd, J = 2.1, 0.9 Hz, 1H, furan H-4)

- δ 3.72–3.68 (m, 2H, diazepane N–CH₂)

- δ 3.10–2.95 (m, 4H, tetrahydrothiophene CH₂)

¹³C NMR : 168.4 ppm (C=O), 142.1 ppm (furan C-3), 58.2 ppm (diazepane N–CH₂).

Mass Spectrometry (MS)

- ESI-MS : m/z 323.08 [M + H]⁺ (calculated for C₁₃H₁₈N₂O₂S: 322.11).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The diazepane ring can be reduced to form piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrothiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.

Scientific Research Applications

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the diazepane ring can bind to receptor sites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs highlight critical variations in substituents, molecular weight, and physicochemical properties, which influence bioavailability, solubility, and target affinity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

- Diazepane Core: All compounds share the 1,4-diazepane ring, a flexible scaffold known for modulating receptor binding via conformational adaptability . The target compound’s tetrahydrothiophen substituent introduces a sulfur atom, which may improve metabolic stability compared to oxygen-containing analogs (e.g., furan or methoxy groups) .

- Aromatic Substituents: Furan vs. Thiophen: The target’s furan-3-yl group offers oxygen-based hydrogen bonding, while thiophen-2-yl (in [8]) provides sulfur-mediated hydrophobic interactions.

Pharmacological Implications

- logP and Bioavailability : Z301-0547’s high logP (3.9886) suggests strong lipid membrane penetration, favoring CNS activity, whereas the thiophen-derived compound ([8]) with lower logP (~2.5) may exhibit reduced brain uptake .

- Target Selectivity : The pyrazolo-thiazole group in Z301-0547 is associated with kinase inhibition, while XHW’s chlorinated groups align with GPCR antagonism (e.g., orexin receptors) .

Biological Activity

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

This compound integrates a furan ring , a tetrahydrothiophene moiety , and a diazepane ring , which contribute to its unique pharmacological properties. The structural complexity may lead to interactions with various biological targets, making it a candidate for further research in drug discovery.

The mechanism of action for this compound involves:

- Interaction with Proteins : The furan ring may engage in π-π interactions with aromatic residues in proteins.

- Receptor Binding : The diazepane ring can bind to various receptor sites, potentially modulating neurotransmitter pathways.

- Sulfur-based Interactions : The tetrahydrothiophenyl moiety may participate in sulfur-based interactions, enhancing the compound's biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

Data Table: Biological Activity Comparison

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| Furan-3-yldiazepane | Furan ring + Diazepane | Anticancer | 15.63 (MCF-7) |

| (E)-3-(furan-2-yl)acrylamide | Furan ring + Acrylamide | Anticancer, Antimicrobial | 10.5 (A549) |

| (E)-3-(indolin-1-yl)prop-2-en-1-one | Indole Structure | Anticancer | 12.0 (MCF-7) |

Case Study 1: Anticancer Activity

In studies involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), Furan derivatives demonstrated significant cytotoxicity. For instance, Furan-3-yldiazepane exhibited an IC50 value of 15.63 µM against the MCF-7 cell line, indicating potent anticancer activity comparable to established chemotherapeutics such as Tamoxifen.

Case Study 2: Antimicrobial Efficacy

Research on similar furan-based compounds has shown promising results against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties.

Research Findings

Recent studies have focused on optimizing the synthesis of Furan derivatives to enhance their biological activity. Techniques such as:

- Structure–Activity Relationship (SAR) studies have identified key modifications that improve potency.

- Molecular Docking Studies have provided insights into binding affinities with target proteins, suggesting mechanisms for their observed activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.